(R)-1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol is a chiral alcohol compound with a specific stereochemistry It is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, along with a hydroxyl group on the propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-one using chiral catalysts or reagents to achieve the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and enantiomeric purity.
Types of Reactions:
Oxidation: The hydroxyl group in ®-1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo further reduction to form the corresponding alkane.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 1-(4-Methoxy-3,5-dimethylphenyl)propan-2-one or 1-(4-Methoxy-3,5-dimethylphenyl)propanal.
Reduction: 1-(4-Methoxy-3,5-dimethylphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a chiral building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Its stereochemistry is crucial in determining its biological activity and interactions with molecular targets.
Industry: In the industrial sector, ®-1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol and its derivatives depends on their specific molecular targets. In general, the compound may interact with enzymes or receptors, leading to modulation of biological pathways. The presence of the methoxy and methyl groups can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxyphenyl)propan-2-ol
- 1-(3,5-Dimethylphenyl)propan-2-ol
- 1-(4-Methoxy-3,5-dimethylphenyl)ethanol
Uniqueness: ®-1-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of both methoxy and dimethyl groups on the phenyl ring. This combination of structural features can result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H18O2 |
---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(2R)-1-(4-methoxy-3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-8-5-11(7-10(3)13)6-9(2)12(8)14-4/h5-6,10,13H,7H2,1-4H3/t10-/m1/s1 |
InChI-Schlüssel |
AHJCJFWXVQTYOQ-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1OC)C)C[C@@H](C)O |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.